PDEδ Binding Affinity: p-Tolyl vs. Unsubstituted Phenyl at Position 2 in the Pyrazolopyridazinone Series
In the Nature Communications study that established pyrazolopyridazinones as PDEδ inhibitors, the N-2 aryl substituent was systematically varied. Compounds bearing a p-tolyl group at the pyrazole N-2 position (entries 7–11) exhibited KD values in the low nanomolar range, whereas the corresponding unsubstituted N-phenyl analogs (entries 1–6) were markedly less potent. Specifically, the initial hit compound 2a (KD = 5 ± 2 nM) and the optimized lead Deltazinone 1 (2k, KD = 8 ± 4 nM) both contain the p-tolyl group; the p-methyl substituent was explicitly noted as critical for filling the hydrophobic prenyl-binding pocket [1]. In contrast, the predecessor chemotype Deltarasin (a benzimidazole, not a pyrazolopyridazinone) exhibited a substantially weaker KD of 38 ± 16 nM for PDEδ, establishing the pyrazolopyridazinone scaffold with p-tolyl substitution as approximately 4–8 fold superior in target binding affinity [1].
| Evidence Dimension | PDEδ binding affinity (KD) |
|---|---|
| Target Compound Data | Pyrazolopyridazinone with p-tolyl at N-2: KD = 5 ± 2 nM (compound 2a); KD = 8 ± 4 nM (Deltazinone 1/2k) |
| Comparator Or Baseline | Deltarasin (benzimidazole chemotype): KD = 38 ± 16 nM; unsubstituted N-phenyl pyrazolopyridazinone analogs: higher KD values (less potent) |
| Quantified Difference | ~4–8 fold improvement in KD relative to Deltarasin; low nanomolar affinity conferred specifically by p-tolyl substitution |
| Conditions | Fluorescence polarization assay using purified PDEδ protein; AlphaScreen technology for high-throughput screening |
Why This Matters
For drug discovery programs targeting the KRAS–PDEδ interaction, selecting a scaffold with the validated p-tolyl substitution is essential to achieve nanomolar target engagement; generic N-phenyl analogs would require additional synthetic optimization to reach comparable affinity.
- [1] Papke B, Murarka S, Vogel HA, et al. Identification of pyrazolopyridazinones as PDEδ inhibitors. Nature Communications. 2016;7:11360. doi:10.1038/ncomms11360. (Figures 1a–f; Table 1 entries 2–11; compound 2a KD=5±2 nM; Deltarasin KD=38±16 nM; Deltazinone 1/2k KD=8±4 nM.) View Source
